5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H14N2O3 It is a derivative of pyridine, a nitrogen-containing heterocycle, and contains a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with morpholine in the presence of a suitable catalyst. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the carboxylic acid group of pyridine-3-carboxylic acid and the amine group of morpholine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-5-(morpholin-4-yl)pyridin-2-amine: Similar structure with a methyl group at the 3-position.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Contains a nitrile group instead of a carboxylic acid group.
Uniqueness
5-[(Morpholin-4-yl)methyl]pyridine-3-carboxylic acid is unique due to its specific combination of a morpholine ring and a pyridine carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C11H14N2O3 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
5-(morpholin-4-ylmethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)10-5-9(6-12-7-10)8-13-1-3-16-4-2-13/h5-7H,1-4,8H2,(H,14,15) |
InChI Key |
CUUPOKYICKFFGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.